3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid
Description
Properties
IUPAC Name |
3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4S/c13-9(14)5-6-11-10-7-3-1-2-4-8(7)17(15,16)12-10/h1-4H,5-6H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWGDLVXIBQIFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NCCC(=O)O)NS2(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Chloro-1,2-benzothiazole 1,1-Dioxide (Key Intermediate)
The starting material, 3-chloro-1,2-benzothiazole 1,1-dioxide, is prepared by chlorination of the corresponding benzothiazole 1,1-dioxide. This intermediate serves as the electrophilic partner in subsequent nucleophilic substitution reactions.
Preparation of Hydrazino Propanoic Acid Derivative
The propanoic acid moiety is introduced through hydrazinoacetic acid derivatives or hydrazino propanoic acid analogs. For example, 3-[(2E)-2-[(4-hydroxy-3-methoxy-phenyl)methylene]hydrazino]propanoic acid can be synthesized by condensation of 4-hydroxy-3-methoxybenzaldehyde with ethyl hydrazinoacetate hydrochloride, followed by hydrolysis to the acid.
Coupling Reaction to Form Target Compound
Reaction Conditions and Yields
The coupling reactions are generally performed in stoichiometric ratios close to 1:1 to 1.1:1 (hydrazino derivative to benzothiazole chloride), often in an appropriate solvent system under mild heating. Yields reported vary depending on the substituents and reaction conditions but can reach up to 83% for related compounds in similar synthetic schemes.
Example Synthesis Data Table
| Step | Reactants | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| A | 3-chloro-1,2-benzothiazole 1,1-dioxide | Chlorination of benzothiazole | 3-chloro-1,2-benzothiazole 1,1-dioxide | - | Key electrophilic intermediate |
| B | 4-hydroxy-3-methoxybenzaldehyde + ethyl hydrazinoacetate hydrochloride | Condensation, reflux | Ethyl 2-[(2E)-2-[(4-hydroxy-3-methoxy-phenyl)methylene]hydrazino]acetate | Quantitative | Precursor to hydrazino acid derivative |
| C | Ethyl hydrazino derivative (from B) + 3-chloro-1,2-benzothiazole 1,1-dioxide | Nucleophilic substitution, mild heating | This compound | 83 | Target compound formation |
Research Findings and Analysis
- The key to successful synthesis lies in the efficient formation of the benzothiazole 1,1-dioxide ring system and the controlled nucleophilic substitution at the 3-position with hydrazino derivatives.
- The use of hydrazino propanoic acid derivatives allows for selective formation of the amino linkage while preserving the carboxylic acid functionality.
- The reaction conditions are mild enough to prevent degradation of sensitive functional groups such as phenolic hydroxyls or methoxy substituents.
- The synthetic route is versatile and can be adapted to introduce various substituents on the benzothiazole ring or the amino acid side chain for structure-activity relationship studies.
Notes on Alternative Methods and Related Chemistry
- While the above method is the most direct and documented for this compound, related benzothiazole 1,1-dioxide derivatives have been synthesized via sulfonamide ring formation and subsequent functionalization using palladium-catalyzed cross-coupling reactions and Buchwald–Hartwig amination, as described in literature on thiazinane derivatives.
- The chemistry of 1,2-thiazinane-1,1-dioxide derivatives involves cyclization reactions from amino-halides or amino-alcohols, which can be adapted for benzothiazole sulfonamide synthesis.
- Hoffman rearrangement and other oxidative transformations have been employed to modify sulfonamide intermediates, potentially useful for analog synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzothiazole ring allows for electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Biochemical Activity
Inhibition of Enzymatic Activity
Research indicates that derivatives of 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid exhibit inhibitory effects on certain enzymes. For instance, one study reported that related compounds demonstrated significant inhibitory activity against Kv1.3 channels, which are implicated in autoimmune diseases and inflammation. The analogs tested showed potency comparable to established inhibitors like PAP-1 when evaluated under IonWorks patch clamp assay conditions .
Elastase Inhibition
Another notable application is the weak inhibition of human leukocyte elastase (HLE) and porcine pancreatic elastase (PPE). In biochemical assays, a derivative of the compound inhibited 32% of PPE activity at a concentration of 100 µM and 15% of HLE activity at 200 µM. Although these results indicate only moderate inhibition, they suggest potential for further development into more effective elastase inhibitors .
Synthesis and Structural Analysis
The synthesis of this compound involves several chemical reactions that yield various analogs with differing biological activities. For example, the reaction between substituted benzothiazoles and amino acids has been explored to create compounds with enhanced biological profiles . Structural analysis using techniques such as NMR spectroscopy and X-ray crystallography has provided insights into the molecular interactions and stability of these compounds .
Potential Therapeutic Applications
Cancer Treatment
The compound's ability to modulate enzyme activity positions it as a candidate for therapeutic applications in cancer treatment. Compounds with similar structures have been investigated for their roles as small molecule agonists in immunotherapy, suggesting that derivatives of this compound could be explored for their antitumor properties .
Autoimmune Disorders
Given its inhibitory effects on Kv1.3 channels, this compound may also find applications in treating autoimmune disorders where these channels are implicated. The modulation of immune responses through Kv1.3 inhibition presents a promising avenue for drug development aimed at conditions like multiple sclerosis or rheumatoid arthritis.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and physicochemical differences between the target compound and related derivatives:
Key Differentiators
- Carboxylic Acid vs. Alcohol/Ester Groups : The target compound’s carboxylic acid group enhances water solubility and ionic interactions compared to the alcohol derivative () or the isonicotinate ester (). This property may improve bioavailability in physiological environments .
- Sulfone vs. In contrast, the sulfonamide group in ’s compound is a known pharmacophore in antibiotics, suggesting divergent biological targets .
- Aromatic Substituents : The isonicotinate ester () introduces a pyridine ring, which may enhance membrane permeability but reduce solubility. The target compound lacks this aromatic extension, favoring simpler pharmacokinetics .
Biological Activity
3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid (commonly referred to as Compound 3) is a novel compound that has garnered attention due to its potential biological activities. This compound is characterized by its unique benzothiazole moiety, which is known for various pharmacological properties. The following sections will detail the biological activity of this compound, including its synthesis, mechanisms of action, and results from recent studies.
Synthesis
The synthesis of this compound involves a multi-step process that typically includes the formation of the benzothiazole ring followed by the introduction of the propanoic acid side chain. The synthetic route generally yields a high purity product, confirmed through spectroscopic methods such as NMR and mass spectrometry.
Enzyme Inhibition
Recent studies have evaluated the inhibitory effects of Compound 3 on specific enzymes, particularly elastases. In biochemical assays:
- Porcine Pancreatic Elastase (PPE) : Compound 3 exhibited a 32% inhibition at a concentration of 100 µM .
- Human Leukocyte Elastase (HLE) : The compound showed a 15% inhibition at 200 µM concentration .
These findings suggest that while Compound 3 demonstrates weak inhibitory activity against these elastases, it could serve as a lead compound for further development into more potent inhibitors.
Antioxidant Activity
The antioxidant potential of compounds similar to this compound has been investigated using various assays. For instance, related compounds have shown moderate antioxidative activity in DPPH-scavenging assays. Although specific data for Compound 3's antioxidant activity is limited, the structural characteristics suggest potential efficacy against oxidative stress .
Case Study 1: Antifungal Properties
A series of benzothiazole derivatives have been studied for their antifungal properties. Although not exclusively focused on Compound 3, these studies indicate that benzothiazole-containing compounds can exhibit significant antifungal activity due to their ability to disrupt fungal cell membranes and inhibit vital enzymatic functions .
Case Study 2: Cytotoxic Effects
Research has highlighted the cytotoxic effects of benzothiazole derivatives in cancer cell lines. While specific studies on Compound 3 are lacking, related compounds have demonstrated the ability to induce apoptosis in various cancer types by generating reactive oxygen species (ROS), suggesting a potential pathway for therapeutic applications .
Comparative Analysis of Biological Activities
| Activity Type | Compound Concentration | Inhibition/Effect |
|---|---|---|
| Porcine Pancreatic Elastase (PPE) | 100 µM | 32% inhibition |
| Human Leukocyte Elastase (HLE) | 200 µM | 15% inhibition |
| Antioxidant Activity | Not specifically tested | Moderate potential |
Q & A
Q. What are the recommended synthetic routes for 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid?
Methodological Answer: The compound can be synthesized via multi-step reactions starting from 3-amino-1,2-benzothiazole 1,1-dioxide. A common approach involves coupling the benzothiazole derivative with a propanoic acid moiety using carbodiimide coupling agents (e.g., EDCI/HOBt) in anhydrous DMF or THF. Post-reaction purification is achieved via recrystallization from ethanol/water mixtures. Structural analogs synthesized through similar routes have been characterized using X-ray diffraction to confirm regioselectivity .
Q. What spectroscopic and analytical methods are essential for structural confirmation?
Methodological Answer:
- 1H/13C NMR : Identifies proton environments (e.g., NH and carboxylic acid protons) and carbon backbone.
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid and sulfone groups).
- Elemental Analysis : Validates stoichiometric composition (C, H, N, S).
- X-ray Crystallography : Resolves crystal packing and bond angles, critical for verifying regiochemistry in benzothiazole derivatives .
Q. What safety protocols are critical during laboratory handling?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats.
- Engineering Controls : Use fume hoods to minimize inhalation of dust or vapors.
- First Aid : Flush eyes/skin with water for 15 minutes upon contact; seek medical attention for persistent irritation.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How can computational tools optimize synthetic pathways for this compound?
Methodological Answer: Retrosynthetic analysis using AI-powered platforms (e.g., Reaxys or PubChem data) can predict feasible routes by identifying key intermediates. For example, template-based algorithms prioritize reactions with high plausibility scores (e.g., Min. plausibility >0.01) and validate pathways against experimental databases. Molecular docking studies may further guide functionalization to enhance bioactivity .
Q. How do researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Purity Verification : Use HPLC (≥95% purity threshold) to rule out impurities affecting bioassays.
- Standardized Assays : Replicate antimicrobial (e.g., disk diffusion) or cytotoxicity (e.g., MTT) tests under controlled conditions (pH, temperature).
- Structural Comparisons : Cross-reference activity data with structurally related benzothiazole derivatives (e.g., 5,6-dichloro analogs showing enhanced antifungal activity) .
Q. What experimental frameworks assess the environmental fate of this compound?
Methodological Answer: Adopt the INCHEMBIOL project framework:
- Phase 1 : Determine physicochemical properties (logP, solubility) using shake-flask or chromatographic methods.
- Phase 2 : Study abiotic degradation (hydrolysis, photolysis) under simulated environmental conditions (pH 4–9, UV exposure).
- Phase 3 : Quantify bioaccumulation in model organisms (e.g., Daphnia magna) via LC-MS/MS .
Q. How is the compound’s potential as a therapeutic agent evaluated?
Methodological Answer:
- In Vitro Screening : Test enzyme inhibition (e.g., COX-2 or kinase assays) at 10–100 µM concentrations.
- ADMET Profiling : Assess metabolic stability (human liver microsomes), plasma protein binding, and permeability (Caco-2 cell monolayers).
- In Vivo Models : Evaluate efficacy in rodent inflammation or cancer models, with dose-ranging studies (1–50 mg/kg) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
